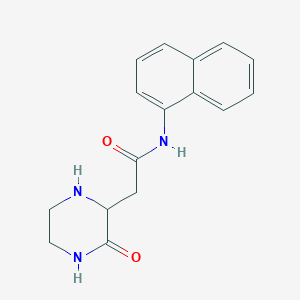

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide

Description

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

N-naphthalen-1-yl-2-(3-oxopiperazin-2-yl)acetamide |

InChI |

InChI=1S/C16H17N3O2/c20-15(10-14-16(21)18-9-8-17-14)19-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,17H,8-10H2,(H,18,21)(H,19,20) |

InChI Key |

BGZKMMYGSZWPLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Oxopiperazine Intermediates

The 3-oxopiperazine core is typically synthesized via cyclization or functional group interconversion. A widely adopted method involves the reaction of ethylenediamine derivatives with carbonyl-containing reagents:

Procedure :

-

Substrate Preparation : Ethylenediamine is treated with chloroacetyl chloride in dichloromethane at 0°C to form a bis-chloroacetamide intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization in the presence of potassium carbonate (K₂CO₃) and potassium peroxodisulfate (K₂S₂O₈) in a biphasic 1,2-dichloroethane/water system at 80°C.

-

Oxidation : The resulting piperazine is oxidized using tert-butyl hydroperoxide (TBHP) to introduce the ketone group at position 3.

Yield : 65–78% after purification via flash chromatography (petroleum ether:ethyl acetate, 10:1).

Functionalization of Naphthalen-1-Amine

The naphthalen-1-amine substrate is often prepared via nitration/reduction or direct amination:

Method A :

-

Nitration of naphthalene at position 1 using fuming HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield 1-naphthylamine.

Method B :

-

Buchwald-Hartwig amination of 1-bromonaphthalene with ammonia gas in the presence of palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand.

Acetamide Bridge Formation

Coupling Strategies

The acetamide linker is introduced via nucleophilic acyl substitution or peptide coupling reagents:

Route 1 :

-

Activation : 3-Oxopiperazine-2-acetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Coupling : Reaction with 1-naphthylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by triethylamine (TEA) as a base.

Route 2 :

-

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Comparative Data :

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl Chloride | SOCl₂, TEA | 58 | 92 |

| EDC/HOBt | DMF, RT, 24h | 72 | 98 |

Optimization Challenges and Solutions

Regioselectivity in Naphthalene Functionalization

The electrophilic substitution at position 1 of naphthalene is hindered by steric and electronic factors. Key modifications include:

Stability of 3-Oxopiperazine

The ketone group in 3-oxopiperazine is prone to reduction or nucleophilic attack. Stabilization strategies involve:

-

Protection : Temporary silylation of the ketone using tert-butyldimethylsilyl chloride (TBSCl).

-

Low-Temperature Workup : Maintaining reactions below 10°C during acidic extraction.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 1-Naphthylamine | 450 |

| EDC/HOBt | 1,200 |

| Pd(OAc)₂ | 8,000 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce halogens or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide has garnered attention for its potential as a therapeutic agent. The compound's structure enables it to interact with specific biological targets, making it a candidate for drug development.

Case Studies

Research has indicated that derivatives of this compound exhibit anticancer activity. For example, studies have shown that modifications in the naphthalene and piperazine structures can significantly influence cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Biological Research

Enzyme Inhibition Studies

The compound is utilized as a tool in biological research to study enzyme inhibition and receptor binding. Its interaction with enzymes involved in lipid metabolism has been documented, particularly the inhibition of lysosomal phospholipase A2 (PLA2G15), which is crucial for understanding drug-induced phospholipidosis.

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against certain bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial activity.

Materials Science

Development of Advanced Materials

The compound's unique chemical structure positions it as a candidate for the development of advanced materials, including polymers and nanomaterials. Its potential applications in materials science are still being explored, but initial findings suggest promising avenues for research.

Cytotoxicity Assays Results

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| SNB-19 | 10 | 86.61 |

| OVCAR-8 | 12 | 85.26 |

| NCI-H460 | 15 | 75.99 |

| HOP-92 | 20 | 67.55 |

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary widely based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features

The following compounds share the naphthalene-acetamide core but differ in substituents, influencing their physicochemical and pharmacological profiles:

Functional Group Impact

- 3-Oxopiperazine vs.

- Naphthalene Positioning : Naphthalen-1-yl derivatives (e.g., 4i, 2h) exhibit stronger π-π stacking with aromatic residues in enzymes compared to naphthalen-2-yl analogs, as seen in MAO-B inhibition studies .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Pharmacokinetic Considerations: Compounds with morpholinoethyl or piperazine substituents (e.g., N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide) exhibit improved blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics .

Biological Activity

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Cyclization of appropriate precursors to form the piperazine structure.

- Attachment of the Naphthalen-1-yl Group : Alkylation of the piperazine with a naphthalen-1-ylmethyl halide.

- Acetamide Group Introduction : Acylation of the piperazine with acetic anhydride or acetyl chloride.

This compound exhibits a molecular formula of CHNO and a molecular weight of approximately 270.33 g/mol, featuring a ketone group on the piperazine ring, which contributes to its biological reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological effects. Key pathways involved include:

- Signal Transduction Pathways : Altering cellular responses to stimuli.

- Metabolic Pathways : Influencing metabolic processes through enzyme inhibition or activation.

Biological Activity

Research indicates that this compound has demonstrated potential as:

- Enzyme Inhibitor : It may inhibit certain enzymes by occupying their active sites, thus preventing substrate interaction.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition | Binds to active sites |

| 2-(1-Methyl-3-oxopiperazin-2-YL)acetamide | Receptor modulation | Alters receptor binding |

| N-Methyl-2-(3-oxopiperazin-2-YL)acetamide | Antimicrobial properties | Disrupts bacterial cell function |

Case Studies

Several studies have explored the biological effects of this compound:

- In vitro Studies : Laboratory tests have shown that this compound can effectively inhibit specific enzymes related to metabolic disorders.

- In vivo Studies : Animal models treated with this compound exhibited improved metabolic profiles, suggesting potential therapeutic applications in metabolic diseases.

Q & A

Q. Critical Parameters :

- Temperature control during exothermic steps (e.g., coupling reactions).

- Solvent choice to balance reactivity and solubility (e.g., DMF for polar intermediates).

- Catalytic additives (e.g., HOBt for reducing racemization) .

(Basic) What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm, piperazine NH at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 348.18) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) to resolve stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and 3-oxopiperazine) .

(Advanced) How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP with 6-31G* basis sets) to calculate:

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation effects on reaction pathways (e.g., hydrolysis of acetamide) .

(Advanced) How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

- Orthogonal Assays : Validate target engagement using both in vitro enzymatic assays (e.g., MAO-A/B inhibition) and cellular models (e.g., neuronal viability assays) .

- Statistical Robustness : Apply ANOVA or non-linear regression models to assess inter-experimental variability. For example, IC₅₀ discrepancies may arise from differences in assay pH or co-solvents (e.g., DMSO tolerance <1%) .

- Structural Dynamics : Use molecular docking (e.g., AutoDock Vina) to compare binding poses across homologs (e.g., MAO-A vs. MAO-B active sites) .

(Advanced) What crystallographic strategies optimize refinement for this compound’s polymorphs?

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal displacement parameter errors .

- Refinement in SHELXL :

- Validation Tools : Use PLATON to check for missed symmetry (e.g., twinning in orthorhombic systems) .

(Advanced) How can structure-activity relationship (SAR) studies improve target selectivity?

- Analog Synthesis : Modify the naphthalene moiety (e.g., bromination at C4) or piperazine substituents (e.g., methyl vs. tosyl groups) to probe steric/electronic effects .

- Pharmacophore Mapping : Overlay crystal structures with known inhibitors (e.g., safinamide for MAO-B) to identify critical interactions (e.g., π-π stacking with FAD cofactor) .

- ADMET Profiling : Assess metabolic stability (e.g., CYP450 inhibition) and blood-brain barrier permeability (e.g., PAMPA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.